3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Brand Name: Vulcanchem
CAS No.: 850932-04-6
VCID: VC11969428
InChI: InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
SMILES: CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Molecular Formula: C21H16ClN3O
Molecular Weight: 361.8 g/mol

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide

CAS No.: 850932-04-6

VCID: VC11969428

Molecular Formula: C21H16ClN3O

Molecular Weight: 361.8 g/mol

* For research use only. Not for human or veterinary use.

3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide - 850932-04-6

Description

The compound 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide is a complex organic molecule that belongs to the benzamide class, incorporating an imidazopyridine moiety. This article aims to provide a comprehensive overview of this compound, focusing on its chemical properties, potential applications, and relevant research findings.

Synthesis and Preparation

The synthesis of 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide typically involves the reaction of 7-methyl-2-phenylimidazo[1,2-a]pyridin-3-amine with 3-chlorobenzoyl chloride in the presence of a base. This process is common for forming amide bonds in organic chemistry.

Potential Applications

While specific applications for 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are not detailed in the available literature, compounds with similar structures are often explored for their biological activities, such as anti-inflammatory or antimicrobial properties. The imidazopyridine core is known for its pharmacological potential, making derivatives like this compound of interest for drug discovery.

Biological Activity

  • In Vitro Studies: Although specific in vitro studies on 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide are not reported, related compounds have shown promise in various biological assays, suggesting potential for further investigation.

Structural Analysis

  • Crystallography: Crystal structures of similar compounds often reveal interesting intermolecular interactions, such as hydrogen bonding and π-π stacking, which can influence their physical and biological properties .

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Applications
4-Chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamideC21H16ClN3O361.8Biological activity studies
7-Methyl-2-phenylimidazo[1,2-a]pyridineC14H12N2208.26Precursor for synthesis of derivatives
3-Chloro-2-phenylimidazo[1,2-a]pyridineC13H9ClN2228.677Building block for further synthesis

This table highlights the structural and molecular similarities among these compounds, which can guide future research into their applications.

CAS No. 850932-04-6
Product Name 3-chloro-N-{7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl}benzamide
Molecular Formula C21H16ClN3O
Molecular Weight 361.8 g/mol
IUPAC Name 3-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
Standard InChI InChI=1S/C21H16ClN3O/c1-14-10-11-25-18(12-14)23-19(15-6-3-2-4-7-15)20(25)24-21(26)16-8-5-9-17(22)13-16/h2-13H,1H3,(H,24,26)
Standard InChIKey FDXNFJOBGNUNFH-UHFFFAOYSA-N
SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
Canonical SMILES CC1=CC2=NC(=C(N2C=C1)NC(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4
PubChem Compound 4251592
Last Modified Nov 23 2023

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